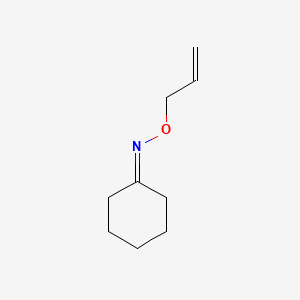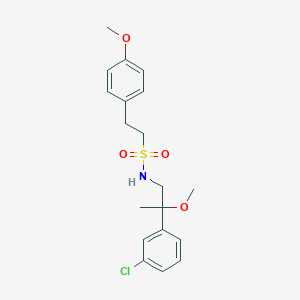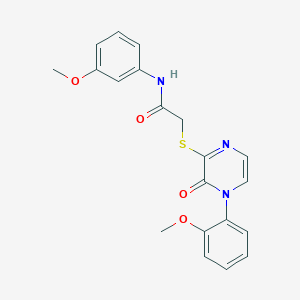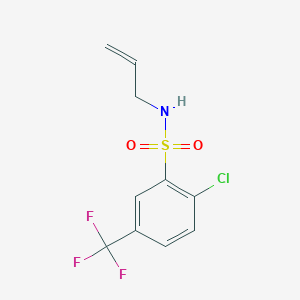![molecular formula C26H22N4O2S B2376812 2-((3-氧代-2-苯基-2,3-二氢咪唑并[1,2-c]喹啉-5-基)硫代)-N-苯乙基乙酰胺 CAS No. 1053085-97-4](/img/structure/B2376812.png)
2-((3-氧代-2-苯基-2,3-二氢咪唑并[1,2-c]喹啉-5-基)硫代)-N-苯乙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazoquinazoline core, which is fused with a phenyl group and linked to a phenethylacetamide moiety through a thioether bond.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide has shown promise as a potential therapeutic agent. It has been investigated for its anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation . Additionally, its ability to interact with multiple biological targets makes it a candidate for further drug development.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its diverse reactivity profile allows for the creation of derivatives with tailored functionalities.
作用机制
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .
Mode of Action
This compound acts as a dual inhibitor, incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . It shows inhibitory activities against both PI3K and HDAC . The long alkyl chain of the compound exits the reaction center along the long narrow tubular channel, and the 2,3-Dihydroimidazo[1,2-c]quinazoline moiety is placed in an open environment of the protein surface and projects outward into the solvent .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, differentiation, and migration . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival . Additionally, by inhibiting HDAC, the compound can induce multiple epigenetic modifications, affecting various signaling networks .
Result of Action
The compound has shown potent antiproliferative activities against certain cell lines in cellular assays . This suggests that it could potentially be used as a therapeutic agent for certain types of cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide typically involves multiple steps:
Formation of the Imidazoquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the imidazoquinazoline core. This can be achieved through the reaction of 2-aminobenzamide with phenylglyoxal under acidic conditions to yield 2-phenylimidazo[1,2-c]quinazolin-3-one.
Thioether Formation: The next step involves the introduction of the thioether linkage. This can be done by reacting the imidazoquinazoline derivative with a thiol compound, such as phenethylthiol, under basic conditions to form the thioether bond.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the imidazoquinazoline core, potentially converting them to alcohols.
Substitution: The phenyl groups and the acetamide moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
2-phenylimidazo[1,2-c]quinazolin-3-one: A precursor in the synthesis of the target compound, known for its biological activity.
N-phenethylacetamide: A simpler analogue that lacks the imidazoquinazoline core but retains some biological activity.
Thioether-linked derivatives: Compounds with similar thioether linkages but different core structures.
Uniqueness
The uniqueness of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide lies in its dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase, making it a potent candidate for anticancer therapy. Its complex structure allows for multiple points of modification, enhancing its versatility in drug development.
属性
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-22(27-16-15-18-9-3-1-4-10-18)17-33-26-28-21-14-8-7-13-20(21)24-29-23(25(32)30(24)26)19-11-5-2-6-12-19/h1-14,23H,15-17H2,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRGPXIIQKMGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2376730.png)
![1-cycloheptyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2376733.png)



![(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2376738.png)
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2376740.png)
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2376741.png)





![N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2376752.png)
